

Bioanalytical Method for Elacestrant-d4: A Linearity and Range Comparison

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Compound of Interest		
Compound Name:	Elacestrant-d4	
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A detailed guide for researchers on the bioanalytical performance of **Elacestrant-d4** as an internal standard in the quantification of Elacestrant, benchmarked against alternative analytical methodologies.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Elacestrant, with a focus on the linearity and range determination when using **Elacestrant-d4** as an internal standard. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for pharmacokinetic and other bioanalytical studies.

Performance of Elacestrant-d4 in Bioanalysis

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been established for the determination of Elacestrant in biological matrices, utilizing **Elacestrant-d4** as a stable, isotopically labeled internal standard.[1][2] This method is crucial for accurately assessing the pharmacokinetic profile of Elacestrant in various biological fluids.

Linearity and Range

The established bioanalytical method demonstrates excellent linearity over a specific concentration range, which is critical for the reliable quantification of Elacestrant in preclinical and clinical samples. The key parameters of this method are summarized and compared with a method for pharmaceutical dosage form analysis in the table below.



Parameter	Bioanalytical Method (Elacestrant in Plasma)	Pharmaceutical Analysis Method (Elacestrant in Tablets)
Analyte	Elacestrant	Elacestrant
Internal Standard	Elacestrant-d4	Not specified
Linearity Range	0.05 - 100 ng/mL[1][3]	25 - 150 μg/mL[4]
Correlation Coefficient (R²)	Not explicitly stated, but validated	0.99979[4]
Lower Limit of Quantitation (LLOQ)	0.05 ng/mL[1]	1.0 μg/mL[4]
Limit of Detection (LOD)	Not specified	0.3 μg/mL[4]

The significant difference in the linearity range and LLOQ between the two methods highlights the distinct requirements for bioanalysis versus pharmaceutical quality control. Bioanalytical methods necessitate high sensitivity to detect the low concentrations of a drug and its metabolites in biological fluids, whereas methods for pharmaceutical formulations are designed to quantify the much higher concentrations of the active pharmaceutical ingredient in the dosage form.

Experimental Protocols Bioanalytical Method for Elacestrant in Human Plasma

This method is designed for the quantification of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) using **Elacestrant-d4** as an internal standard.[1]

Sample Preparation:

- To 150 μ L of plasma, add 300 μ L of 1% formic acid in water.
- · Vortex the sample for 10 seconds.
- Perform a liquid-liquid extraction.



- The sample is then transferred to a solid-phase extraction (SPE) plate conditioned with methanol and 1% formic acid in water.
- The SPE plate is washed with 1% formic acid in water and then with methanol.
- Elution is carried out with a solution of acetonitrile, methanol, and ammonia (49:49:2, v/v/v).
- The eluate is evaporated to dryness under a stream of nitrogen at approximately 60°C.
- The residue is reconstituted in a solution of acetonitrile, water, and formic acid (20:80:0.2, v/v/v) for analysis.[1]

LC-MS/MS Conditions:

- Instrumentation: Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.[1]
- Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm).[1][2]
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.8 mL/min.[1]
- Mass Transitions:
 - Elacestrant: m/z 459.35 → 268.15[1]
 - Elacestrant-d4: m/z 463.35 → 272.23[1]

UPLC-MS/MS Method for Elacestrant in Pharmaceutical Dosage Forms

This method is suitable for the quantification of Elacestrant in tablet formulations.[3][4]

Sample Preparation:

 Details on the extraction of Elacestrant from the tablet matrix were not provided in the referenced documents.



UPLC-MS/MS Conditions:

 Instrumentation: An Agilent Eclipse XDB-C18 column (150 x 4.6 mm, 3.5 μm) with a PDA and MS/MS detector.[3][4]

• Elution: Isocratic.[4]

• Flow Rate: 1.0 mL/min.[4]

Mass Spectrum: Molecular ion m/z: 459.6463, base peak m/z: 174.630.[3]

Visualizations Elacestrant Signaling Pathway

Elacestrant is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER), a key driver in hormone receptor-positive breast cancer.[1][5] The diagram below illustrates the simplified mechanism of action.



ER+ Breast Cancer Cell Elacestrant Binds to Nucleus Estrogen Receptor (ER) Promotes Induces Gene Transcription Nucleus Proteasomal Degradation Cell Proliferation

Simplified Mechanism of Action of Elacestrant

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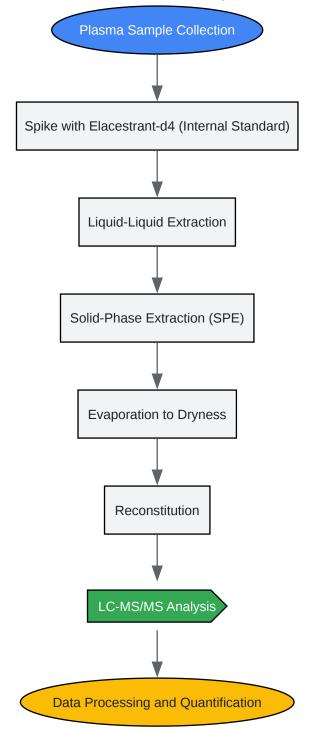
Caption: Mechanism of Elacestrant in ER+ breast cancer cells.

Bioanalytical Workflow for Elacestrant Quantification

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of Elacestrant in plasma samples.



Workflow for Elacestrant Bioanalysis in Plasma



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Caption: Sample preparation and analysis workflow.



Conclusion

The use of **Elacestrant-d4** as an internal standard provides a robust and sensitive method for the bioanalysis of Elacestrant in various biological matrices. The detailed LC-MS/MS protocol demonstrates a wide linear range suitable for pharmacokinetic studies. The comparison with a pharmaceutical analysis method underscores the importance of method-specific validation to meet the unique challenges of different sample types and concentration levels. Researchers can utilize the provided protocols and data as a foundation for their analytical method development and validation efforts in the study of Elacestrant.

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